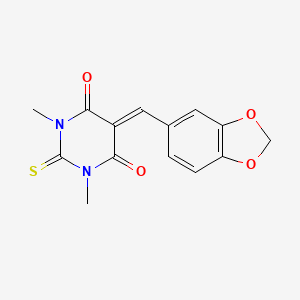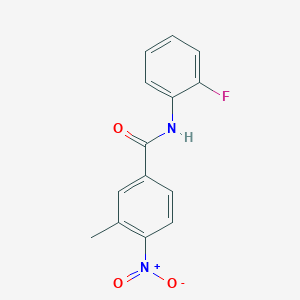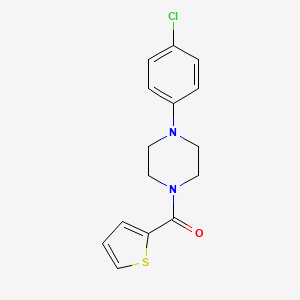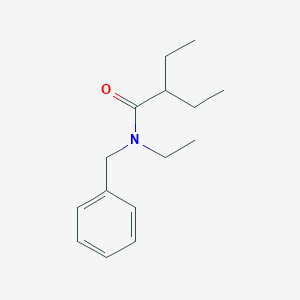![molecular formula C21H26N2O2 B5696642 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5696642.png)
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide, also known as MPMPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown to have a mechanism of action that affects certain biochemical and physiological processes. In
作用機序
The mechanism of action of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning. By inhibiting these enzymes, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide increases the levels of acetylcholine in the brain, which can improve cognitive function. 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has also been shown to have an anti-inflammatory effect by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase and butyrylcholinesterase, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine. It has also been shown to have an antioxidant effect, which can protect against oxidative stress. 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to have a low toxicity profile in animal studies.
実験室実験の利点と制限
One advantage of using 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide in lab experiments is its potential as a treatment for neurodegenerative diseases. Its inhibitory effect on acetylcholinesterase and butyrylcholinesterase makes it a potential candidate for the treatment of Alzheimer's disease. 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has also been shown to have an anti-inflammatory effect, which can be useful in studying inflammation-related diseases. One limitation of using 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide in lab experiments is its low solubility in water, which can make it difficult to administer.
将来の方向性
There are several future directions for the study of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide. One direction is to further investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its potential as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide.
合成法
The synthesis of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been achieved using different methods, including the reaction of 3-methylphenol with piperidine followed by acetylation with 4-bromoacetophenone. Another method involves the reaction of 3-methylphenol with 4-(4-methylpiperidin-1-yl)aniline followed by acetylation with acetic anhydride. The yield of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide varies depending on the method used.
科学的研究の応用
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been studied for its potential applications in scientific research. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease. 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has also been studied for its potential use as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-10-12-23(13-11-16)19-8-6-18(7-9-19)22-21(24)15-25-20-5-3-4-17(2)14-20/h3-9,14,16H,10-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJHHMOBTLHSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5696560.png)
![2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5696573.png)

![2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5696583.png)
![1-[2-(4-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5696585.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5696602.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3,5-dimethylphenoxy)acetyl]oxime](/img/structure/B5696610.png)



![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)